molecular formula C25H25ClN2O3S B4267329 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide

2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B4267329
M. Wt: 469.0 g/mol
InChI Key: SYKWJGZGAQPQGL-UHFFFAOYSA-N
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Description

2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Chlorophenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the chlorophenyl group to the cyclopropyl ring.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions, including the Paal-Knorr synthesis.

    Final Assembly: The final step involves the coupling of the various fragments under suitable conditions, such as using a peptide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-fluorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide
  • 2-({[2-(4-bromophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide

Uniqueness

The uniqueness of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3S/c1-4-17-14(2)32-25(22(17)24(30)27-20-7-5-6-8-21(20)31-3)28-23(29)19-13-18(19)15-9-11-16(26)12-10-15/h5-12,18-19H,4,13H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWJGZGAQPQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CC3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide

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